Bradykinin (1-5)

Description

Properties

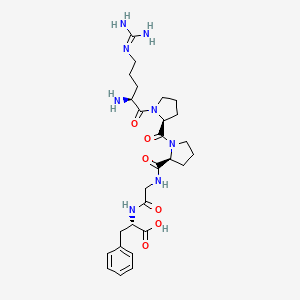

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSUMSBPLJWFSZ-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946610 | |

| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-89-6 | |

| Record name | Bradykinin (1-5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bradykinin (1-5) mechanism of action in vivo

An In-depth Technical Guide on the In Vivo Mechanism of Action of Bradykinin (1-5)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bradykinin (BK) is a potent, short-lived vasoactive peptide central to inflammation, cardiovascular regulation, and pain signaling. Its effects are primarily mediated through the constitutively expressed B2 receptor. In vivo, Bradykinin is rapidly metabolized by Angiotensin-Converting Enzyme (ACE), also known as kininase II, into several fragments. The most stable and abundant of these is Bradykinin (1-5) (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵). For many years, this fragment was considered inactive. However, recent evidence demonstrates that Bradykinin (1-5) possesses distinct biological activities, particularly in hemostasis, that are independent of the classical B1 and B2 bradykinin receptors. This document provides a comprehensive overview of the formation, signaling pathways, and in vivo mechanism of action of Bradykinin (1-5), contrasting its effects with those of its parent molecule and the B1 receptor agonist, des-Arg⁹-bradykinin. Detailed experimental methodologies and quantitative data are presented to support the described mechanisms.

The Kallikrein-Kinin System: Formation of Bradykinin and its Metabolites

The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that, upon activation by tissue injury or inflammation, leads to the generation of vasoactive kinins.[1] The process begins when plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release the nonapeptide bradykinin (BK).[2]

Bradykinin has an extremely short half-life in vivo, estimated at around 17 to 27 seconds, due to rapid enzymatic degradation.[2][3] The primary enzyme responsible for its inactivation is Angiotensin-Converting Enzyme (ACE), which sequentially cleaves BK. The first cleavage removes the C-terminal Phe⁸-Arg⁹ dipeptide, and a subsequent cleavage at the Phe⁵-Ser⁶ bond yields the stable pentapeptide metabolite, Bradykinin (1-5)[3]. Other enzymes, such as aminopeptidase P (APP) and carboxypeptidase N (kininase I), also contribute to BK metabolism, with the latter forming des-Arg⁹-bradykinin, the principal ligand for the B1 receptor. Bradykinin (1-5) is recognized as the major stable metabolite of BK in humans, with a significantly longer terminal half-life measured in minutes.

Bradykinin Receptor Signaling Pathways

The physiological effects of kinins are mediated by two distinct G protein-coupled receptors (GPCRs): B1 and B2.

-

B2 Receptor (B2R): This receptor is constitutively and ubiquitously expressed in healthy tissues. It binds with high affinity to bradykinin and kallidin. B2R is coupled to Gq and Gi proteins. Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC). These events trigger the production and release of key vasoactive mediators, including nitric oxide (NO), prostacyclin (PGI₂), and endothelium-derived hyperpolarizing factor (EDHF), which collectively cause vasodilation, increased vascular permeability, and pain. Gi coupling inhibits adenylate cyclase, reducing cyclic AMP levels.

-

B1 Receptor (B1R): In contrast to B2R, the B1 receptor is typically expressed at very low levels in healthy tissue. Its expression is significantly upregulated by tissue injury, inflammatory cytokines (e.g., IL-1β, TNF-α), and endotoxins like lipopolysaccharide (LPS). The primary endogenous agonists for B1R are the carboxypeptidase metabolites of kinins: des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin. B1R signaling also proceeds via Gq, increasing intracellular Ca²⁺, and is implicated in chronic inflammatory responses, neutrophil recruitment, and persistent pain states. Recent studies have also shown that B1R signaling on endothelial cells can trigger activation of the complement system.

In Vivo Mechanism of Action of Bradykinin (1-5)

Clinical and experimental studies in humans have elucidated a distinct biological role for Bradykinin (1-5), separating its function from the classic vasodilatory and inflammatory effects of its parent molecule.

Effects on Platelet Aggregation

The most significant in vivo action of Bradykinin (1-5) is the inhibition of thrombin-induced platelet aggregation.

-

Selective Inhibition: Both bradykinin and Bradykinin (1-5) inhibit platelet aggregation induced by α- and γ-thrombin.

-

Mechanism: Crucially, neither peptide affects platelet aggregation induced by thrombin receptor-activating peptide (TRAP). This strongly suggests that their mechanism of action is not downstream of the protease-activated receptor (PAR), but rather involves preventing the cleavage of the receptor by thrombin, thereby inhibiting its activation.

-

Potency: In human studies, Bradykinin (1-5) was shown to inhibit γ-thrombin-induced platelet aggregation by 50% at a calculated dose of 183 ± 3 pmol/min.

Lack of Vasoactive and Fibrinolytic Effects

In stark contrast to the parent bradykinin molecule, Bradykinin (1-5) is devoid of significant vasodilatory and fibrinolytic activity in humans at physiological and supra-physiological concentrations.

-

Forearm Blood Flow: Intra-arterial infusions of Bradykinin (1-5) at concentrations over 1500 times the physiological level did not affect forearm blood flow (FBF).

-

t-PA Release: Bradykinin (1-5) did not stimulate the release of tissue plasminogen activator (t-PA) from the vascular endothelium, an effect readily observed with bradykinin infusion.

This functional dissociation—inhibiting platelet aggregation without causing vasodilation—makes Bradykinin (1-5) a unique peptide. It suggests a potential therapeutic model for developing small molecule, substrate-selective thrombin inhibitors that could prevent thrombosis without the hypotensive side effects associated with broad vasodilators.

Some recent animal studies have suggested that BK(1-5) can induce NO production and vasorelaxation in isolated vessels, an effect not mediated by B1 or B2 receptors. This points to the existence of a novel, yet uncharacterized, receptor or signaling pathway for bradykinin fragments.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies.

Table 1: Pharmacokinetics of Kinins in Human Serum

| Parameter | Bradykinin (BK) | des-Arg⁹-Bradykinin | Source(s) |

|---|---|---|---|

| Half-life (seconds) | 27 ± 10 | 643 ± 436 |

| Fold Potentiation by ACE Inhibitor | 9.0-fold | 2.2-fold | |

Table 2: Biological Activity and Receptor Binding

| Compound / Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Bradykinin (1-5) ED₅₀ | 183 ± 2 pmol/min | Inhibition of γ-thrombin (500 nM)-induced platelet aggregation | |

| des-Arg⁹-Bradykinin Kᵢ (B1 Receptor) | 1.93 µM | Human B1 receptor binding assay | |

| des-Arg⁹-Bradykinin Kᵢ (B2 Receptor) | 8.1 µM | Human B2 receptor binding assay |

| Bradykinin IC₅₀ (B2 Receptor) | 1.1 ± 0.17 nM | Human B2 receptor binding assay | |

Table 3: Human Plasma ACE Activity by Genotype

| ACE Genotype | Plasma ACE Activity (U/mL) | Source(s) |

|---|---|---|

| I/I | 20.3 ± 2.3 | |

| I/D | 25.3 ± 3.3 |

| D/D | 36.8 ± 6.2 | |

Experimental Protocols

The characterization of Bradykinin (1-5)'s in vivo activity relies on specific and rigorous experimental designs, primarily involving human forearm studies.

Human In Vivo Forearm Infusion Study

This protocol is designed to assess the direct vascular, fibrinolytic, and platelet effects of substances in a controlled regional circulatory bed, minimizing systemic effects.

-

Subjects: Healthy, normotensive human volunteers, often genotyped for the ACE insertion/deletion polymorphism.

-

Procedure:

-

A brachial artery catheter is placed for drug infusion.

-

An intravenous catheter is placed in a deep antecubital vein of the same arm for blood sampling from the forearm venous return.

-

Graded doses of bradykinin (e.g., 47-377 pmol/min) and Bradykinin (1-5) (e.g., 47-18,850 pmol/min) are infused in a randomized order.

-

-

Measurements:

-

Forearm Blood Flow (FBF): Measured non-invasively using mercury-in-silastic strain-gauge venous occlusion plethysmography.

-

Kinin Quantification: Venous blood is drawn into chilled ethanol to immediately halt ex vivo enzymatic activity. Bradykinin and Bradykinin (1-5) levels are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Fibrinolysis: Arterial and venous blood samples are drawn to measure t-PA antigen levels, allowing for the calculation of net t-PA release across the forearm.

-

Platelet Aggregation: Venous blood is collected, and platelet-rich plasma is prepared. Aggregation is measured by aggregometry in response to agonists like α-thrombin, γ-thrombin, and TRAP.

-

References

Unveiling the Bioactive Nature of Bradykinin Fragment (1-5): A Technical Guide for Researchers

For Immediate Release

Once considered an inactive metabolite, Bradykinin fragment (1-5), the stable pentapeptide product of Bradykinin degradation by angiotensin-converting enzyme (ACE), is now recognized as a biologically active molecule with distinct physiological effects. This technical guide provides an in-depth overview of the known biological functions of Bradykinin fragment (1-5), offering researchers, scientists, and drug development professionals a comprehensive resource on its pharmacology, signaling pathways, and relevant experimental methodologies.

Core Biological Functions and Pharmacological Profile

Bradykinin fragment (1-5), with the amino acid sequence Arg-Pro-Pro-Gly-Phe (RPPGF), exhibits a unique pharmacological profile that distinguishes it from its parent molecule, Bradykinin. Its actions are notably independent of the classical Bradykinin B1 and B2 receptors, suggesting a novel mechanism of action.[1][2] The primary biological activities of Bradykinin fragment (1-5) are centered on the cardiovascular system, demonstrating vasodilatory, hypotensive, and anti-platelet aggregation effects.

Vasodilation and Hypotensive Effects

In vivo and ex vivo studies have demonstrated that Bradykinin fragment (1-5) induces vasorelaxation and a subsequent decrease in blood pressure.[2] This vasorelaxation is concentration-dependent and is mediated, at least in part, by the production of nitric oxide (NO).[2][3] Intravenous or intra-arterial administration of this peptide fragment in conscious rats leads to a significant hypotensive response.

Inhibition of Platelet Aggregation

A key biological function of Bradykinin fragment (1-5) is its ability to inhibit thrombin-induced platelet aggregation. This effect is selective for thrombin-mediated activation, as the fragment does not inhibit platelet aggregation induced by other agonists such as ADP or collagen. The mechanism underlying this activity involves the direct interaction of Bradykinin fragment (1-5) with protease-activated receptors (PARs) on the platelet surface. Specifically, it has been shown to bind to the exodomain of PAR-1 and PAR-4, preventing their cleavage and subsequent activation by thrombin.

Nitric Oxide Production

Bradykinin fragment (1-5) stimulates the production of nitric oxide (NO) in various cell types, including neonatal rat cardiomyocytes. This effect is crucial for its vasodilatory properties. The signaling pathway leading to NO production appears to be independent of the B1 and B2 receptors.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activities of Bradykinin fragment (1-5).

| Biological Activity | Assay System | Parameter | Value | Reference |

| Inhibition of α-thrombin-induced platelet aggregation | Washed isolated human platelets | IC50 | 0.5 mM | |

| Inhibition of γ-thrombin-induced platelet aggregation | In vivo (human) | ED50 (calculated dose) | 183 ± 3 pmol/min | |

| Nitric Oxide Production | Neonatal rat cardiomyocytes | Effective Concentration | 100 nM | |

| Vasorelaxation | Rat aortic rings | - | Concentration-dependent | |

| Hypotensive Effect | Conscious male rats | - | Dose-dependent |

Signaling Pathways

The signaling mechanisms of Bradykinin fragment (1-5) are still under active investigation. However, two key pathways have been identified: the inhibition of thrombin signaling in platelets and the stimulation of nitric oxide production leading to vasodilation.

Inhibition of Thrombin-Induced Platelet Aggregation

The anti-platelet effect of Bradykinin fragment (1-5) is mediated by its interaction with Protease-Activated Receptors (PARs).

Caption: Inhibition of thrombin-induced platelet aggregation by Bradykinin fragment (1-5).

B1/B2 Receptor-Independent Vasodilation

The vasodilatory action of Bradykinin fragment (1-5) is mediated by nitric oxide, independent of the classical bradykinin receptors. The upstream receptor for this pathway remains to be identified.

Caption: Proposed signaling pathway for Bradykinin fragment (1-5)-induced vasodilation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological functions of Bradykinin fragment (1-5).

Measurement of Nitric Oxide Production in Cell Culture

This protocol outlines the use of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) to quantify NO production in cultured cells, such as cardiomyocytes.

Materials:

-

Cultured cells (e.g., neonatal rat cardiomyocytes)

-

DAF-FM diacetate (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bradykinin fragment (1-5)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate or chamber slide) and allow them to adhere and grow to the desired confluency.

-

Wash the cells with PBS.

-

Load the cells with DAF-FM diacetate (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium and incubate for a further 15-30 minutes to allow for complete de-esterification of the intracellular probe.

-

Treat the cells with various concentrations of Bradykinin fragment (1-5). Include a vehicle control.

-

Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm using a fluorescence microscope or plate reader.

-

Quantify the change in fluorescence as an indicator of NO production.

Ex Vivo Vasorelaxation Assay Using Rat Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effects of Bradykinin fragment (1-5) on isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 11.7)

-

Phenylephrine or other vasoconstrictor

-

Bradykinin fragment (1-5)

-

Organ bath system with force transducer

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

-

Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of Bradykinin fragment (1-5) to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

In Vivo Measurement of Hypotensive Effects in Conscious Rats

This protocol details the procedure for measuring changes in blood pressure in conscious, freely moving rats following the administration of Bradykinin fragment (1-5).

Materials:

-

Male Wistar rats with surgically implanted arterial catheters

-

Bradykinin fragment (1-5)

-

Sterile saline

-

Blood pressure transducer and recording system

Procedure:

-

Surgically implant a catheter into the carotid artery or femoral artery of the rat under anesthesia and allow the animal to recover for at least 24 hours.

-

On the day of the experiment, connect the arterial catheter of the conscious, unrestrained rat to a blood pressure transducer.

-

Allow the rat to acclimatize to the experimental setup until a stable baseline blood pressure is recorded.

-

Administer a bolus intravenous or intra-arterial injection of Bradykinin fragment (1-5) at various doses.

-

Administer a vehicle control (sterile saline) injection.

-

Continuously record the mean arterial pressure (MAP) and heart rate (HR) before and after each injection.

-

Analyze the data to determine the dose-dependent hypotensive effect of the peptide fragment.

Conclusion and Future Directions

Bradykinin fragment (1-5) is an emerging bioactive peptide with significant potential for therapeutic applications, particularly in the context of cardiovascular diseases. Its unique B1/B2 receptor-independent mechanism of action opens new avenues for drug discovery. Future research should focus on identifying the specific receptor(s) that mediate its vasodilatory and NO-releasing effects, further elucidating the downstream signaling pathways, and exploring its therapeutic potential in preclinical models of thrombosis and hypertension. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating and promising molecule.

References

- 1. Mapping the interaction of bradykinin 1-5 with the exodomain of human protease activated receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

The Discovery and History of Bradykinin (1-5): A Technical Guide

Introduction

Bradykinin (BK), a potent nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), was first identified in 1948 by a team of Brazilian scientists led by Dr. Maurício Rocha e Silva.[1] Their research, initially focused on the toxicological effects of snake venom, revealed a substance in blood plasma that caused slow, sustained contractions of smooth muscle, which they named "bradykinin" from the Greek words for slow (bradys) and movement (kinin).[1] This seminal discovery opened a new field of research into the Kallikrein-Kinin system and its role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.

Decades later, with the advancement of analytical techniques, the metabolic fate of the short-lived bradykinin molecule became a subject of intense investigation. This led to the discovery of its various fragments, among which Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) emerged as a significant and stable metabolite. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of the Bradykinin (1-5) peptide, with a focus on the experimental methodologies and signaling pathways that have elucidated its biological significance.

The Discovery and Formation of Bradykinin (1-5)

The transient nature of bradykinin in circulation, with a half-life of approximately 17 seconds, posed a significant challenge to its direct measurement and the study of its systemic effects.[2] This led researchers to investigate its metabolic products as potential biomarkers of its in vivo generation. In a landmark study published in 2000, Murphey and colleagues identified Bradykinin (1-5) as a major and stable plasma metabolite of bradykinin in humans.[3]

The formation of Bradykinin (1-5) occurs through the enzymatic action of angiotensin-converting enzyme (ACE), also known as kininase II.[2] ACE sequentially cleaves the parent bradykinin molecule at two sites: first at the Pro7-Phe8 bond to produce Bradykinin (1-7), and subsequently at the Phe5-Ser6 bond to yield the stable pentapeptide, Bradykinin (1-5).

Quantitative Data on Bradykinin (1-5)

The stability of Bradykinin (1-5) in plasma has allowed for its accurate quantification, providing a reliable index of systemic bradykinin production.

| Parameter | Value | Species | Reference |

| Basal Plasma Concentration | 44.2 ± 7.1 fmol/ml | Human | |

| Terminal Half-Life in Blood | 86 to 101 minutes | Human | |

| ED₅₀ for inhibition of γ-thrombin-induced platelet aggregation | 183 ± 2 pmol/min | Human | |

| IC₅₀ for inhibition of α-thrombin-induced platelet aggregation | 0.5 mM | In vitro (human platelets) |

Biological Activity and Signaling Pathways

Initial investigations into the biological activity of Bradykinin (1-5) revealed a distinct pharmacological profile compared to its parent molecule. While bradykinin is a potent vasodilator, Bradykinin (1-5) does not exhibit significant vasodilatory effects. Its primary recognized biological function is the selective inhibition of thrombin-induced platelet aggregation.

The proposed mechanism for this anti-platelet activity involves the inhibition of the Protease-Activated Receptor 1 (PAR-1). Bradykinin (1-5) is thought to prevent the cleavage of PAR-1 by thrombin, thereby blocking the subsequent signaling cascade that leads to platelet activation. More recent evidence also suggests that Bradykinin (1-5) can bind to the exodomain of Protease-Activated Receptor 4 (PAR-4), further contributing to its anti-thrombin effects.

Interestingly, some studies have suggested that Bradykinin (1-5), along with other bradykinin fragments, may induce the formation of nitric oxide (NO) in a manner that is independent of the classical Bradykinin B1 and B2 receptors.

Signaling Pathway of Bradykinin (1-5) in Platelet Inhibition

Experimental Protocols

Identification of Bradykinin (1-5) in Human Plasma (Based on Murphey et al., 2000)

1. Sample Collection and Preparation:

-

Blood samples are collected into chilled ethanol to immediately denature enzymes and prevent ex vivo formation or degradation of kinins.

-

The ethanolic plasma supernatant is then subjected to solid-phase extraction (SPE) for purification of the peptide fragments.

2. High-Performance Liquid Chromatography (HPLC):

-

The purified peptide extract is analyzed by reverse-phase HPLC to separate the various bradykinin metabolites.

-

A C18 column is typically used with a gradient of acetonitrile in an aqueous solution containing a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA).

3. Mass Spectrometry (MS):

-

The eluent from the HPLC is introduced into an electrospray ionization (ESI) mass spectrometer.

-

Tandem mass spectrometry (MS/MS) is used for the definitive identification and quantification of Bradykinin (1-5) by selecting the parent ion and analyzing its fragmentation pattern.

Thrombin-Induced Platelet Aggregation Assay (Based on Hasan et al., 1996)

1. Preparation of Platelet-Rich Plasma (PRP):

-

Freshly drawn human blood is anticoagulated with sodium citrate.

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

2. Platelet Aggregation Measurement:

-

PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

Bradykinin (1-5) or a control vehicle is added to the PRP and incubated.

-

Thrombin (e.g., α-thrombin or γ-thrombin) is added to induce platelet aggregation.

-

The change in light transmission is recorded over time to quantify the extent of platelet aggregation. The inhibitory effect of Bradykinin (1-5) is determined by comparing the aggregation in its presence to the control.

Solid-Phase Peptide Synthesis of Bradykinin (1-5)

Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

1. Resin Preparation: The C-terminal amino acid (Phenylalanine) is attached to a solid support resin.

2. Deprotection: The temporary protecting group (e.g., Fmoc) on the α-amino group of the attached amino acid is removed.

3. Coupling: The next amino acid in the sequence (Glycine), with its α-amino group protected, is activated and coupled to the deprotected amino group on the resin.

4. Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Proline, Proline, Arginine) until the full peptide sequence is assembled.

5. Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., containing TFA).

6. Purification: The crude peptide is purified by reverse-phase HPLC.

Conclusion

The discovery of Bradykinin (1-5) as a stable metabolite of bradykinin has provided a valuable tool for studying the in vivo activity of the Kallikrein-Kinin system. While it lacks the potent vasodilatory effects of its parent molecule, its selective inhibitory action on thrombin-induced platelet aggregation has unveiled a novel biological function. Further research into the signaling pathways of Bradykinin (1-5), particularly its interactions with protease-activated receptors and its potential role in nitric oxide production, will continue to expand our understanding of this intriguing peptide and may open new avenues for therapeutic intervention in thrombotic disorders.

References

The Role of Bradykinin (1-5) in the Inflammatory Response: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kallikrein-Kinin System (KKS) is a critical enzymatic cascade that produces the potent inflammatory mediator bradykinin (BK). While the pro-inflammatory actions of bradykinin and its metabolite, des-Arg⁹-bradykinin, are well-characterized, the precise role of the terminal, stable metabolite, bradykinin (1-5) [BK(1-5)], remains an area of active investigation. This technical guide provides an in-depth analysis of the generation and biological functions of BK(1-5) within the context of the inflammatory response. We detail the metabolic pathways, summarize the current understanding of its molecular interactions, present quantitative data from key studies, and provide methodologies for its experimental investigation. Contrary to its precursors, current evidence suggests BK(1-5) does not directly mediate classical inflammatory events like vasodilation or increased vascular permeability. Instead, its primary characterized role is the modulation of thrombo-inflammation through the inhibition of thrombin-induced platelet aggregation, a function distinct from the canonical B1 and B2 receptor pathways. This document serves as a comprehensive resource for professionals seeking to understand the nuanced contribution of this stable metabolite to inflammatory pathophysiology.

Introduction: The Kallikrein-Kinin System in Inflammation

The Kallikrein-Kinin System (KKS) is a pivotal pathway in the inflammatory response, alongside the complement, coagulation, and fibrinolytic systems. Activation of the KKS, often triggered by tissue injury or contact with negatively charged surfaces, leads to the cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein.[1] This enzymatic action releases the nonapeptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) , a potent peptide that promotes inflammation.[2]

Bradykinin exerts its pleiotropic effects primarily through two G-protein coupled receptors (GPCRs):

-

Bradykinin B2 Receptor (B2R): Constitutively expressed on various cells, including endothelial cells and sensory neurons.[3] Its activation by bradykinin mediates acute inflammatory responses such as vasodilation, increased vascular permeability, and pain.[2][4]

-

Bradykinin B1 Receptor (B1R): Minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory cytokines like IL-1β and TNF-α. Its primary ligand is des-Arg⁹-bradykinin , a metabolite of bradykinin. The B1R is predominantly involved in the chronic phase of inflammation, contributing to sustained inflammation, leukocyte recruitment, and chronic pain.

While the roles of BK and des-Arg⁹-BK are well-defined, the complete metabolic cascade results in smaller, more stable fragments. Among these, the pentapeptide bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) has been identified as a major, stable end-product of bradykinin degradation in human circulation. This guide focuses specifically on the generation and functional significance of this metabolite in the inflammatory milieu.

Metabolism of Bradykinin: The Genesis of Bradykinin (1-5)

Bradykinin is characterized by an extremely short half-life in circulation (estimated at under 30 seconds) due to rapid enzymatic degradation by various peptidases, collectively known as kininases. The two principal metabolic pathways are critical for understanding the generation of its key metabolites.

-

Carboxypeptidase N (CPN, Kininase I): This enzyme cleaves the C-terminal arginine residue from bradykinin to produce des-Arg⁹-bradykinin (des-Arg⁹-BK) . This metabolite is the primary agonist for the inducible B1 receptor, linking bradykinin metabolism to chronic inflammatory states.

-

Angiotensin-Converting Enzyme (ACE, Kininase II): ACE is the main enzyme responsible for the inactivation of bradykinin in plasma and tissues. It sequentially cleaves dipeptides from the C-terminus of bradykinin. The primary action of ACE is the cleavage of the Pro⁷-Phe⁸ bond, which inactivates the peptide. Subsequent cleavage of the Phe⁵-Ser⁶ bond generates the stable pentapeptide fragment, bradykinin (1-5) . Due to its stability, with a terminal half-life ranging from 86 to 101 minutes, BK(1-5) can be used as a reliable biomarker to assess the in vivo generation of bradykinin.

The diagram below illustrates the enzymatic processing of bradykinin into its major biologically active and stable metabolites.

The Biological Role of Bradykinin (1-5) in Inflammation

Current research indicates that BK(1-5) does not share the classical pro-inflammatory activities of its parent molecule, bradykinin, or its metabolite, des-Arg⁹-BK. It does not appear to interact with B1 or B2 receptors and consequently does not induce vasodilation, increase vascular permeability, or directly elicit pain. However, this does not render it biologically inert. The primary role of BK(1-5) identified to date is in the modulation of hemostasis, a process intimately linked with inflammation (thrombo-inflammation).

Anti-Platelet Aggregation Effects

The most significant biological activity attributed to BK(1-5) is its ability to inhibit thrombin-induced platelet aggregation. Studies have demonstrated that both bradykinin and BK(1-5) can inhibit platelet aggregation induced by α- and γ-thrombin. This effect is specific, as neither peptide affects platelet aggregation induced by thrombin receptor-activating peptide (TRAP), suggesting they act by preventing the cleavage of the thrombin receptor itself. This anti-platelet activity may contribute to the overall cardioprotective effects associated with the KKS.

Lack of Vasoactive and Permeability Effects

The signaling pathways for the pro-inflammatory actions of BK and des-Arg⁹-BK are depicted below, highlighting the contrast with the known actions of BK(1-5).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating bradykinin metabolites and their effects.

Table 1: In Vivo Concentrations of Bradykinin and Metabolites

| Condition | Species | Analyte | Concentration | Reference |

|---|---|---|---|---|

| Experimental Allergic Encephalomyelitis | Rabbit | Bradykinin | 170.6 pg/mL | |

| Control | Rabbit | Bradykinin | 245.8 pg/mL | |

| Experimental Allergic Encephalomyelitis | Rabbit | des-Arg⁹-bradykinin | 168.0 pg/mL | |

| Control | Rabbit | des-Arg⁹-bradykinin | 96.1 pg/mL |

| Post-Bradykinin Infusion | Human | Bradykinin (1-5) | 1510 - 4600 fmol/mL | |

Table 2: Functional Activity of Bradykinin (1-5)

| Assay | System | Effect | Potency / Dose | Reference |

|---|---|---|---|---|

| Platelet Aggregation | Human Platelet-Rich Plasma | 50% inhibition of γ-thrombin-induced aggregation | 183 ± 3 pmol/min (calculated dose) | |

| Forearm Blood Flow | Human (in vivo) | No significant effect on vasodilation | Up to 18,850 pmol/min | |

| t-PA Release | Human (in vivo) | No significant effect | Up to 18,850 pmol/min | |

| Vasorelaxation | Rat Aortic Rings | No significant effect | Not specified |

| NO Production | Human, Mouse, Rat Cells | Induced NO production (B1/B2 independent) | Not specified | |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the metabolism and function of bradykinin and its fragments.

Measurement of Bradykinin and Metabolites in Biological Samples

-

Objective: To quantify the levels of bradykinin, des-Arg⁹-BK, and BK(1-5) in plasma or other biological fluids.

-

Methodology: Radioimmunoassay (RIA)

-

Sample Collection: Arterial blood is drawn into chilled tubes containing protease inhibitors (e.g., EDTA, phenanthroline) to prevent ex vivo peptide degradation.

-

Extraction: Peptides are extracted from plasma using methods such as ethanol precipitation or solid-phase extraction (e.g., with Sep-Pak C18 cartridges).

-

Assay: The extracted sample is incubated with a specific primary antibody raised against the target peptide (e.g., anti-bradykinin) and a known quantity of a radiolabeled version of the peptide (e.g., [¹²⁵I]-BK).

-

Separation: A secondary antibody (e.g., anti-IgG) is used to precipitate the antibody-bound complexes.

-

Detection: The radioactivity of the pellet is measured using a gamma counter. The concentration of the peptide in the sample is determined by comparing the results to a standard curve generated with known amounts of the unlabeled peptide.

-

-

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Similar to RIA, blood is collected with inhibitors. Plasma is deproteinized (e.g., with acetonitrile) and centrifuged.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18), to separate the peptides based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluate from the HPLC is introduced into a mass spectrometer. Peptides are ionized (e.g., by electrospray ionization - ESI) and detected based on their specific mass-to-charge (m/z) ratio. This method provides high specificity and sensitivity for quantification.

-

Assessment of In Vivo Vasoactive Effects

-

Objective: To determine the effect of BK(1-5) on blood flow in humans.

-

Methodology: Forearm Plethysmography

-

Catheterization: A catheter is placed in the brachial artery for localized drug infusion.

-

Infusion: Graded doses of the test substance (e.g., bradykinin or BK(1-5)) and a saline control are infused in a randomized, blinded manner.

-

Blood Flow Measurement: Forearm blood flow is measured using venous occlusion strain-gauge plethysmography. A cuff on the upper arm is inflated to a pressure above venous pressure but below diastolic pressure, while a strain gauge on the forearm measures the rate of increase in forearm volume, which corresponds to arterial inflow.

-

Data Analysis: Forearm blood flow is expressed as mL per 100 mL of tissue per minute. The response to the drug is compared to the saline control infusion.

-

In Vitro Platelet Aggregation Assay

-

Objective: To measure the effect of BK(1-5) on platelet function.

-

Methodology: Light Transmission Aggregometry

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in sodium citrate at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.

-

Assay: A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C. The instrument measures light transmission through the PRP, setting this as the 0% aggregation baseline. Light transmission through a PPP sample is used as the 100% aggregation baseline.

-

Stimulation: The test peptide (BK(1-5)) or a vehicle control is added to the PRP. Subsequently, an aggregating agent (e.g., α-thrombin, γ-thrombin, or TRAP) is added to induce platelet aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded to determine the rate and extent of aggregation.

-

The workflow for investigating the biological activity of BK(1-5) is outlined below.

Conclusion and Future Directions

The metabolic processing of bradykinin gives rise to distinct peptides with divergent biological roles. While bradykinin and its primary metabolite, des-Arg⁹-bradykinin, are potent, receptor-mediated drivers of acute and chronic inflammation, respectively, the terminal metabolite bradykinin (1-5) appears to occupy a different functional space.

Current evidence strongly indicates that BK(1-5) is not a direct mediator of classical inflammatory signs such as vasodilation and increased vascular permeability. Its stability in plasma makes it an excellent biomarker for overall KKS activation. The principal biological activity discovered for BK(1-5) is the inhibition of thrombin-induced platelet aggregation, suggesting a modulatory role in the interplay between inflammation and coagulation.

For researchers and drug development professionals, this distinction is critical. Targeting the KKS for anti-inflammatory purposes requires a nuanced approach. While B1 and B2 receptor antagonists are logical targets for mitigating the direct effects of kinins, the biological activity of BK(1-5) suggests that modulating ACE activity could have complex downstream effects, including altering the levels of a peptide with anti-platelet properties.

Future research should focus on:

-

Elucidating the precise molecular mechanism by which BK(1-5) inhibits the thrombin receptor.

-

Investigating whether BK(1-5) has other, as-yet-undiscovered biological activities, particularly on immune cells like neutrophils and macrophages.

-

Exploring whether the anti-platelet effects of BK(1-5) have therapeutic potential in thrombo-inflammatory diseases.

A deeper understanding of the complete metabolic and functional cascade of the KKS will undoubtedly reveal new opportunities for therapeutic intervention in a wide range of inflammatory disorders.

References

Technical Guide: The Bradykinin (1-5) Signaling Axis in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin (BK), a potent vasoactive nonapeptide, is a key mediator in the kallikrein-kinin system, exerting significant influence over vascular tone, permeability, and inflammation. Its effects are primarily transduced through the B2 receptor on endothelial cells, initiating a cascade of intracellular signals that lead to the release of critical vasodilators such as nitric oxide (NO) and prostacyclin (PGI2). Bradykinin (1-5) (BK(1-5)), the N-terminal pentapeptide fragment (Arg-Pro-Pro-Gly-Phe) of BK, is a product of its metabolism by angiotensin-converting enzyme (ACE). While the signaling pathways of the full-length peptide are well-characterized, its fragments are generally considered to possess significantly lower biological activity. Current literature suggests that for lower homologs of bradykinin, including fragments like BK(1-5), to elicit any significant physiological response, such as prostacyclin release, concentrations are required that are unlikely to be achieved in vivo[1]. This guide provides an in-depth overview of the canonical bradykinin signaling pathway in endothelial cells as the foundational framework for investigating the potential, albeit limited, effects of its metabolite, BK(1-5). We detail the core signaling events, present quantitative data for the parent peptide, outline key experimental protocols, and provide visual diagrams of the pathways and workflows.

Core Signaling Pathway of Bradykinin in Endothelial Cells

The primary actions of bradykinin on the vascular endothelium are mediated by the constitutively expressed B2 G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined signaling cascade leading to profound physiological effects.

-

Receptor Activation and G-Protein Coupling: Bradykinin binds to the B2 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gαq.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i)[1][2].

-

Activation of Downstream Effectors: The rise in [Ca2+]i is a critical node for downstream signaling:

-

Nitric Oxide (NO) Synthesis: Calcium binds to calmodulin (CaM). The Ca2+/CaM complex then activates endothelial nitric oxide synthase (eNOS), which produces NO from L-arginine. NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates guanylyl cyclase, leading to relaxation[3][4].

-

Prostacyclin (PGI2) Synthesis: The increase in intracellular calcium also activates cytosolic phospholipase A2 (cPLA2). cPLA2 translocates to the cell membrane and liberates arachidonic acid. Arachidonic acid is then converted into prostacyclin (PGI2) by cyclooxygenase (COX) enzymes. PGI2 is another powerful vasodilator and inhibitor of platelet aggregation.

-

-

Protein Kinase C (PKC) and MAPK/ERK Pathway: DAG, the other second messenger, activates Protein Kinase C (PKC), which can modulate various cellular processes, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway.

Signaling Pathway Diagram

Quantitative Data Summary

Quantitative analysis of BK(1-5) is largely absent from the literature due to its low potency. The data presented below pertains to the full-length Bradykinin peptide to provide a baseline for comparison and experimental design.

| Parameter | Ligand/Cell Type | Value | Reference |

| Receptor Binding Affinity (Kd) | ¹²⁵I-[Tyr⁸]-Bradykinin / Human Endothelial Cells | 352 ± 27 pM | |

| Receptor Binding Affinity (Kd) with cAMP stimulation | ¹²⁵I-[Tyr⁸]-Bradykinin / Human Endothelial Cells | 203 ± 18 pM | |

| Maximal Binding Capacity (Bmax) | ¹²⁵I-[Tyr⁸]-Bradykinin / Human Endothelial Cells | 39.3 ± 1.3 fmol/mg protein | |

| Effective Concentration for PGI2 Release | Bradykinin / Bovine Pulmonary Artery Endothelial Cells | ≥ 10 pM | |

| Concentration for NO Production | Bradykinin / Human Endothelial Cells | 10 nmol/L | |

| eNOS Expression | Human Aortic Endothelial Cells | 18.3 ± 1.35 ng / 10⁶ cells | |

| eNOS Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 10.4 ± 0.48 ng / 10⁶ cells |

Detailed Experimental Protocols

The following protocols are standard methods used to investigate GPCR signaling in endothelial cells and are directly applicable for assessing the biological activity of Bradykinin (1-5).

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol describes the use of a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration.

Principle: Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to the membrane-impermeable Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm (Ca²⁺-free) to ~340 nm (Ca²⁺-bound) upon binding calcium, while its emission maximum remains at ~510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.

Methodology:

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) onto black, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a Fura-2 AM loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Add Fura-2 AM to the loading buffer to a final concentration of 2-5 µM.

-

Remove culture medium from cells, wash once with loading buffer.

-

Add the Fura-2 AM solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Aspirate the dye solution and wash the cells 2-3 times with loading buffer to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with dual excitation filters (340 nm and 380 nm) and an emission filter (~510 nm).

-

Record a stable baseline fluorescence ratio (340/380) for several cycles.

-

Using an automated injector, add Bradykinin (1-5) or a control agonist (e.g., full-length Bradykinin) to the wells.

-

Immediately begin kinetic measurement of fluorescence, recording the 340/380 ratio over time (e.g., every 1-2 seconds for 2-5 minutes).

-

-

Data Analysis: Calculate the ratio of the 510 nm emission in response to 340 nm and 380 nm excitation. Normalize the data to the baseline ratio before agonist addition to determine the fold-change or absolute concentration change in intracellular calcium.

Measurement of Nitric Oxide (NO) Production

This protocol details the measurement of NO release from cultured endothelial cells using a chemiluminescence-based NO analyzer.

Principle: This method provides sensitive and direct detection of NO. The assay measures the light produced from the reaction of NO with ozone (O₃). The emitted light is detected by a photomultiplier tube, and the signal is proportional to the NO concentration in the sample.

Methodology:

-

Cell Culture and Stimulation:

-

Culture endothelial cells to confluence in appropriate plates (e.g., 6-well or 12-well).

-

Replace the culture medium with a buffered salt solution (e.g., Krebs-Ringer).

-

Add Bradykinin (1-5) or control compounds at desired concentrations and incubate for a specified time (e.g., 1-15 minutes).

-

-

Sample Collection: Collect the supernatant (media) from the cell culture wells for analysis.

-

Chemiluminescence Detection:

-

Inject a defined volume of the collected sample into the purge vessel of the NO analyzer, which contains a reducing agent (e.g., vanadium (III) chloride in HCl) heated to ~95°C. This step reduces nitrate and nitrite back to NO gas.

-

An inert carrier gas (e.g., Argon) transports the liberated NO gas into a reaction chamber.

-

In the chamber, the NO reacts with machine-generated ozone (O₃) to form excited nitrogen dioxide (NO₂*).

-

As NO₂* decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.

-

-

Quantification: The signal is integrated, and the concentration of NO is determined by comparing the signal to a standard curve generated from known concentrations of a nitrate or nitrite standard.

Measurement of Prostacyclin (PGI₂) Release by ELISA

This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGI₂ release.

Principle: PGI₂ is unstable and rapidly hydrolyzes to 6-keto-Prostaglandin F1α (6-keto-PGF1α). Competitive ELISAs for PGI₂ typically measure this stable metabolite. In the assay, 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) 6-keto-PGF1α for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

Methodology:

-

Sample Preparation:

-

Culture endothelial cells and stimulate with Bradykinin (1-5) or controls for the desired time.

-

Collect the cell culture supernatant. If necessary, centrifuge to remove cellular debris.

-

-

ELISA Procedure (General Steps):

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated PGI₂ metabolite to each well.

-

Incubate the plate (e.g., 1-2 hours at 37°C or room temperature) to allow for competitive binding.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) to each well. The enzyme converts the substrate to a colored product.

-

Incubate for a short period (e.g., 15-30 minutes) in the dark.

-

Add a stop solution to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.

-

Detection of ERK1/2 Phosphorylation by Western Blot

This protocol is for assessing the activation of the ERK1/2 pathway via immunoblotting for the phosphorylated form of the protein.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Activation of the ERK1/2 pathway involves the phosphorylation of specific threonine and tyrosine residues. Antibodies specific to these phosphorylated forms (p-ERK) are used to detect pathway activation. The same membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.

Methodology:

-

Cell Stimulation and Lysis:

-

Culture endothelial cells to near confluence and serum-starve for several hours to reduce basal ERK phosphorylation.

-

Stimulate cells with Bradykinin (1-5) or controls for various time points (e.g., 2, 5, 10, 30 minutes).

-

Immediately wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 10-20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.

-

To normalize, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.

-

Quantify band intensities using densitometry software. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

-

Experimental Workflow and Logic

Investigating the signaling potential of a ligand like Bradykinin (1-5) follows a logical progression from receptor binding to downstream functional outputs.

Experimental Workflow Diagram

Conclusion

The signaling pathway initiated by the full-length Bradykinin peptide at the B2 receptor in endothelial cells is a well-established and critical component of vascular regulation. This pathway, involving Gq, PLC, intracellular calcium mobilization, and the subsequent production of NO and PGI₂, represents the canonical mechanism of action for kinins. In contrast, its metabolic fragment, Bradykinin (1-5), is widely considered to be biologically inactive at physiological concentrations. For researchers and drug development professionals, this distinction is crucial. While the experimental frameworks detailed in this guide provide the necessary tools to rigorously test the activity of BK(1-5), any investigation should be predicated on the understanding that significant signaling events are not anticipated based on current evidence. Future studies could employ high-concentration screening or sensitive binding assays to definitively rule out any low-affinity interactions, but the focus for therapeutically relevant endothelial signaling remains firmly on the full-length kinin peptides and their primary receptors.

References

- 1. Bradykinin-induced release of prostacyclin and thromboxanes from bovine pulmonary artery endothelial cells. Studies with lower homologs and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

Endogenous Formation of Bradykinin (1-5) from Bradykinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin (BK), a potent vasodilator peptide, undergoes enzymatic degradation to various metabolites, including the pentapeptide Bradykinin (1-5) (BK(1-5)). This technical guide provides an in-depth overview of the endogenous formation of BK(1-5) from its precursor, Bradykinin. The primary enzymatic pathway, key enzymes involved, their kinetics, and detailed experimental protocols for their study are presented. Furthermore, the biological activity and signaling pathway of BK(1-5), particularly its role in platelet aggregation, are elucidated. This document aims to serve as a comprehensive resource for researchers in cardiovascular pharmacology, drug discovery, and related fields.

Introduction

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a member of the kinin family of peptides that play crucial roles in inflammation, blood pressure regulation, and pain.[1] The biological activity of Bradykinin is tightly regulated by a series of peptidases known as kininases.[2] Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a key enzyme in this process.[3] ACE is a dipeptidyl carboxypeptidase that sequentially cleaves dipeptides from the C-terminus of its substrates.[3] The degradation of Bradykinin by ACE results in the formation of several metabolites, with Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe) being a major stable end-product in plasma.[3] Unlike its precursor, BK(1-5) exhibits unique biological activities, notably the inhibition of thrombin-induced platelet aggregation, which is not mediated by the classical B1 or B2 bradykinin receptors. This guide details the enzymatic cascade leading to BK(1-5) formation and its subsequent signaling pathway.

Enzymatic Formation of Bradykinin (1-5)

The conversion of Bradykinin to Bradykinin (1-5) is a two-step process predominantly catalyzed by Angiotensin-Converting Enzyme (ACE).

-

Step 1: Formation of Bradykinin (1-7) ACE first cleaves the C-terminal dipeptide, Phe-Arg, from Bradykinin (a nonapeptide) to produce the inactive heptapeptide metabolite, Bradykinin (1-7) (Arg-Pro-Pro-Gly-Phe-Ser-Pro).

-

Step 2: Formation of Bradykinin (1-5) ACE then acts on Bradykinin (1-7), cleaving the C-terminal dipeptide, Ser-Pro, to yield the stable pentapeptide, Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe).

While other enzymes like Neutral Endopeptidase (NEP) and Carboxypeptidase N (CPN) are involved in the overall metabolism of Bradykinin, ACE is the primary enzyme responsible for the direct pathway leading to BK(1-5) formation.

Key Enzymes and their Kinetics

A summary of the key enzymes involved in Bradykinin metabolism and their kinetic parameters for the formation of Bradykinin (1-5) is presented in Table 1.

| Enzyme | Substrate | Product(s) | Km (µmol/L) | Vmax | Reference |

| Angiotensin-Converting Enzyme (ACE) | Bradykinin | Bradykinin (1-7) + Phe-Arg | 0.5 - 1.0 | Not specified | |

| Bradykinin (1-7) | Bradykinin (1-5) + Ser-Pro | Comparable to Bradykinin | Not specified | ||

| Neutral Endopeptidase (NEP) | Bradykinin | Bradykinin (1-7) + Phe-ArgBradykinin (1-5) + Ser-Pro-Phe-Arg | Not specified | Not specified | |

| Carboxypeptidase N (CPN) | Bradykinin | des-Arg9-Bradykinin + Arg | Not specified | Not specified |

Note: Kinetic parameters can vary depending on experimental conditions such as pH and temperature.

Experimental Protocols

Analysis of Bradykinin and its Metabolites by HPLC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of Bradykinin and its metabolites, including BK(1-5), in biological samples.

3.1.1. Sample Preparation (Solid Phase Extraction - SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma or other biological sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the peptides with 1 mL of 80% acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

3.1.2. HPLC Conditions

-

Column: Kinetex Biphenyl column (50 mm × 1 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point, but should be optimized for the specific analytes and column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10-50 µL.

3.1.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: These need to be determined empirically for each peptide. For example, for Bradykinin, the transition m/z 530.9 → 522.4 can be monitored. For Bradykinin (1-5), a transition to monitor would be m/z 573.5 → 417.1.

-

Instrument Parameters: Optimize spray voltage, curtain gas, collision gas, and ion source gases according to the specific mass spectrometer used.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a method to assess the inhibitory effect of Bradykinin (1-5) on thrombin-induced platelet aggregation.

3.2.1. Preparation of Platelet-Rich Plasma (PRP)

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

3.2.2. Aggregation Measurement

-

Pre-warm the PRP and PPP samples to 37°C.

-

Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).

-

Place a cuvette with PRP in the aggregometer and set the 0% aggregation baseline.

-

Add a stirring bar to the PRP cuvette.

-

Add the test compound (Bradykinin (1-5) at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Add the agonist, such as thrombin (e.g., 0.1-1 U/mL), to initiate platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

Signaling Pathways and Logical Relationships

Enzymatic Cascade of Bradykinin (1-5) Formation

The following diagram illustrates the primary enzymatic pathway for the conversion of Bradykinin to Bradykinin (1-5).

Caption: Enzymatic conversion of Bradykinin to Bradykinin (1-5) by ACE.

Experimental Workflow for Studying Bradykinin Metabolism

The diagram below outlines a typical experimental workflow for investigating the enzymatic degradation of Bradykinin.

Caption: Workflow for analysis of Bradykinin and its metabolites.

Signaling Pathway of Bradykinin (1-5) in Platelet Aggregation

This diagram illustrates the proposed mechanism by which Bradykinin (1-5) inhibits thrombin-induced platelet aggregation.

Caption: Bradykinin (1-5) inhibits platelet aggregation via PAR1/PAR4.

Conclusion

The endogenous formation of Bradykinin (1-5) from Bradykinin is a key metabolic pathway mediated primarily by Angiotensin-Converting Enzyme. The resulting pentapeptide, BK(1-5), possesses distinct biological activities, most notably the inhibition of thrombin-induced platelet aggregation through a novel mechanism involving direct interaction with protease-activated receptors. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the kallikrein-kinin system and its implications in cardiovascular health and disease. Further research into the physiological and pathological roles of Bradykinin (1-5) may unveil new therapeutic targets for the management of thrombotic disorders.

References

Bradykinin (1-5): A Stable Metabolite of Bradykinin as a Core Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK), a potent vasoactive nonapeptide, plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. However, its extremely short half-life in circulation poses significant challenges for its direct measurement and the assessment of the kallikrein-kinin system's activation status. This guide focuses on Bradykinin (1-5) (BK(1-5)), the primary stable metabolite of Bradykinin, and its growing importance as a reliable biomarker for in vivo Bradykinin production. Due to its significantly longer half-life, monitoring BK(1-5) levels provides a more stable and accurate window into the dynamics of the kallikrein-kinin system, offering valuable insights for researchers and drug development professionals. This document provides a comprehensive overview of the metabolic pathways, analytical methodologies for quantification, and the biological activities of BK(1-5).

Metabolic Pathway of Bradykinin to Bradykinin (1-5)

The metabolic breakdown of Bradykinin is a rapid process primarily orchestrated by several peptidases. The formation of Bradykinin (1-5) is a sequential process predominantly catalyzed by Angiotensin-Converting Enzyme (ACE), also known as kininase II.

First, ACE cleaves the C-terminal dipeptide Phe⁸-Arg⁹ from Bradykinin (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹), yielding the inactive metabolite Bradykinin (1-7) (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷)[1][2]. Subsequently, ACE further cleaves the dipeptide Ser⁶-Pro⁷ from Bradykinin (1-7) to produce the stable pentapeptide, Bradykinin (1-5) (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵)[1][2]. Other enzymes like Neutral Endopeptidase (NEP) can also contribute to the formation of Bradykinin (1-7) from Bradykinin[2]. Carboxypeptidase N (CPN), or kininase I, represents a minor pathway, cleaving the C-terminal Arginine to form des-Arg⁹-bradykinin (Bradykinin (1-8)).

Quantitative Data

The stability of Bradykinin (1-5) compared to its parent peptide is a key characteristic that makes it a superior biomarker. The following tables summarize the quantitative data available in the literature.

Table 1: Comparative Half-life of Bradykinin and its Metabolites

| Peptide | Half-life | Species/Matrix | Reference(s) |

| Bradykinin | < 30 seconds | Human Plasma | |

| Bradykinin | ~46 minutes | Cultured Human Endothelial Cells | |

| Bradykinin (1-5) | 86 - 101 minutes | Human Blood |

Table 2: Enzyme Kinetic Parameters for Bradykinin Metabolism by ACE

| Substrate | Km (µM) | kcat/Km (µM-1·min-1) | Enzyme Source | Reference(s) |

| Bradykinin | 0.5 - 1 | 3300 | Purified ACE | |

| Bradykinin (1-7) | ~0.8 | 2063 | Purified ACE |

Table 3: Plasma Concentrations of Bradykinin (1-5) in Health and Disease

| Condition | Concentration Range | Species | Reference(s) |

| Healthy Volunteers | 44.2 ± 7.1 fmol/mL | Human | |

| Healthy Volunteers | < 35.4 pmol/L | Human | |

| Sepsis | Low or non-detectable | Porcine | |

| Sepsis (Human) | Not significantly different from healthy individuals | Human | |

| Rheumatoid Arthritis | Elevated levels of BK, suggesting increased BK(1-5) | Human | |

| Inflammatory Bowel Disease | Increased BK levels, suggesting increased BK(1-5) | Human | |

| ACE Inhibitor-associated Angioedema | Not significantly different from controls | Human | |

| Hypertension | Significantly higher than normotensive individuals | Human |

Experimental Protocols

Accurate quantification of Bradykinin (1-5) is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific and sensitive detection.

Sample Collection and Preparation

Proper sample handling is crucial to prevent the artificial generation or degradation of kinins.

-

Blood Collection: Collect whole blood into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, and aprotinin) to immediately quench enzymatic activity.

-

Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

-

Protein Precipitation: Add a three-fold volume of ice-cold ethanol to the plasma to precipitate larger proteins.

-

Supernatant Collection: Centrifuge the mixture and collect the ethanol-containing supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with an aqueous solution containing a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 80% methanol).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following provides a representative set of parameters for the quantification of Bradykinin (1-5). Optimization will be required for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bradykinin (1-5) (Precursor > Product): m/z 573.3 > m/z 287.2 (quantifier), m/z 573.3 > m/z 408.2 (qualifier).

-

Internal Standard (e.g., ¹³C,¹⁵N-labeled BK(1-5)): Monitor the corresponding mass shift.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

-

Biological Activity and Signaling Pathways

Contrary to the initial belief that Bradykinin fragments were inactive, studies have shown that Bradykinin (1-5) possesses distinct biological activities, independent of the classical Bradykinin B1 and B2 receptors.

Inhibition of Thrombin-Induced Platelet Aggregation

One of the most significant biological functions of Bradykinin (1-5) is its ability to inhibit thrombin-induced platelet aggregation. This effect is not mediated by the B1 or B2 receptors. Instead, Bradykinin (1-5) directly interferes with the action of thrombin on the Protease-Activated Receptor 1 (PAR1) on platelets. It achieves this by binding to the exodomain of PAR1, specifically near the thrombin cleavage site, thereby preventing thrombin from cleaving and activating the receptor. This blockade of PAR1 activation leads to the inhibition of downstream signaling events that would normally result in platelet aggregation.

References

Preliminary Studies on the Bioactivity of Bradykinin (1-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK) is a potent vasoactive peptide involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1] It is metabolized by several enzymes, with Angiotensin-Converting Enzyme (ACE) playing a key role in its degradation.[2][3] One of the primary and most stable metabolites of this process is the pentapeptide Bradykinin (1-5) (BK(1-5)), with the amino acid sequence Arg-Pro-Pro-Gly-Phe.[2][4] For a considerable time, BK(1-5) was considered biologically inactive. However, emerging preliminary studies have revealed that this peptide fragment possesses distinct and significant bioactivity, independent of the classical bradykinin B1 and B2 receptors. This technical guide provides an in-depth overview of the current understanding of BK(1-5) bioactivity, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Bioactivities of Bradykinin (1-5)

Preliminary research indicates that Bradykinin (1-5) exhibits a unique pharmacological profile, distinct from its parent molecule. Its primary activities are centered on the cardiovascular system, with notable effects on platelet aggregation and vascular tone.

Cardiovascular Effects

Unlike Bradykinin, which is a potent vasodilator, BK(1-5) does not appear to directly induce significant vasodilation. However, it has been shown to cause a concentration-dependent vasorelaxation in aortic rings. In vivo studies have also demonstrated that intravenous or intra-arterial administration of BK(1-5) can induce a hypotensive response.

A significant finding is the ability of BK(1-5) to inhibit thrombin-induced platelet aggregation. This effect is dose-dependent and suggests a potential antithrombotic role for the peptide. The mechanism appears to be distinct from that of other antiplatelet agents, as it does not affect platelet aggregation induced by thrombin receptor-activating peptide (TRAP), indicating that BK(1-5) may interfere with the cleavage of the thrombin receptor itself.

Inflammatory and Nociceptive Effects

In contrast to Bradykinin, a well-known mediator of inflammation and pain, BK(1-5) exhibits reduced pro-inflammatory and nociceptive properties. Studies have shown that it does not significantly increase vascular permeability, a key event in the inflammatory response.

Mechanism of Action

The biological effects of BK(1-5) are not mediated by the established bradykinin B1 or B2 receptors. This has been demonstrated by the inability of B1 and B2 receptor antagonists to block its actions. The signaling pathway for BK(1-5) appears to involve the production of nitric oxide (NO). This NO production has been observed in various cell types and is a likely contributor to its vasorelaxant effects. The downstream signaling cascade from NO often involves the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP).

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on the bioactivity of Bradykinin (1-5).

| Parameter | Value | Species/Model | Reference |

| Platelet Aggregation | |||

| ED₅₀ (γ-thrombin-induced) | 183 ± 3 pmol/min | Human (in vivo) | |

| Inhibition of α- and γ-thrombin-induced platelet aggregation | P < 0.01 vs. baseline | Human (in vivo) | |

| Cardiovascular Effects | |||

| Effect on Forearm Blood Flow (FBF) | No significant effect (P = 0.13) | Human (in vivo) | |

| Other | |||